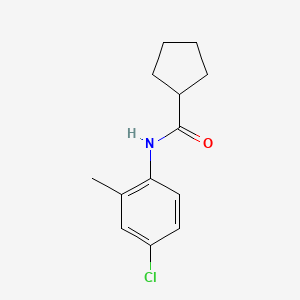
N-(4-chloro-2-methylphenyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to N-(4-chloro-2-methylphenyl)cyclopentanecarboxamide involves several chemical routes and starting materials. For instance, derivatives of cyclohexanecarboxamide, like N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, are synthesized using elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. The cyclohexane ring commonly adopts a chair conformation, indicating the flexibility in the synthesis of cyclic carboxamide compounds through various chemical reactions (Özer, Arslan, VanDerveer, & Külcü, 2009). Additionally, scalable synthesis routes have been explored for related compounds, demonstrating the potential for large-scale production and the diversity of synthetic approaches (Wallace et al., 2009).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the chemical behavior and potential applications of a compound. For cyclohexanecarboxamide derivatives, single crystal X-ray diffraction studies reveal that these compounds crystallize in specific space groups, with the cyclohexane ring adopting a chair conformation. Such studies are fundamental in determining the molecular conformation and stabilization mechanisms, which are often influenced by intramolecular hydrogen bonds forming pseudo-six-membered rings (Özer et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving cyclopentanecarboxamide derivatives are diverse, including nucleophilic substitution reactions, cycloadditions, and aminolysis. These reactions underline the compound's reactivity and its potential for functionalization and derivatization, leading to a wide range of applications. For example, ultrasound-assisted synthesis of related compounds demonstrates the efficiency of modern synthetic techniques in enhancing reaction rates and yields, offering insights into green chemistry approaches (Nimbalkar et al., 2018).
Physical Properties Analysis
The physical properties of N-(4-chloro-2-methylphenyl)cyclopentanecarboxamide and its derivatives, such as solubility, melting points, and crystal structure, are determined through various analytical techniques, including X-ray crystallography and spectroscopy. These properties are essential for understanding the compound's stability, storage conditions, and suitability for specific applications.
Chemical Properties Analysis
The chemical properties of such compounds, including acidity, basicity, reactivity with various reagents, and stability under different conditions, are crucial for their application in chemical synthesis, pharmaceuticals, and materials science. For example, the antimicrobial activity of certain derivatives indicates the potential for pharmaceutical applications, underscoring the importance of chemical properties in determining the utility of these compounds (Arpaci, Şener, Yalcin, & Altanlar, 2002).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(4-chloro-2-methylphenyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c1-9-8-11(14)6-7-12(9)15-13(16)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMYKHWYZABWFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)cyclopentanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(dimethylamino)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-nitrobenzamide](/img/structure/B5171420.png)
![4-chloro-N-[2-(3,4-dimethoxyphenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5171435.png)
![methyl 3-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5171437.png)


![N-(4-ethylphenyl)-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B5171458.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5171465.png)
![[1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5171471.png)

![(3,4-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5171494.png)
![2-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5171495.png)
![4-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate](/img/structure/B5171497.png)
![ethyl [5-(3-bromo-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5171498.png)
![1-(2-fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5171513.png)